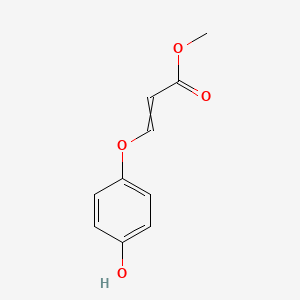

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is an organic compound with the molecular formula C10H10O3This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxy group attached to the phenyl ring and a methyl ester group attached to the propenoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of p-coumaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated esters.

Substitution: Various substituted phenoxypropanoates.

Scientific Research Applications

Chemistry

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex organic molecules and is instrumental in studying reaction mechanisms and kinetics. Its ability to participate in various chemical reactions makes it valuable for synthetic chemists.

Biology

The compound exhibits several biological activities that are being explored for therapeutic applications:

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases. For instance, studies have shown that compounds with similar structures can significantly reduce nitric oxide synthesis in macrophages, which is crucial for inflammation management .

- Antioxidant Properties : The presence of hydroxyl groups enables the compound to act as an electron donor, neutralizing free radicals and reducing oxidative stress. This property is vital for developing therapeutic agents aimed at oxidative stress-related conditions .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, making them candidates for drug development against infections .

Medicine

Research into the pharmacological properties of this compound suggests its potential in drug discovery. Its ability to interact with enzymes and receptors may lead to novel treatments for conditions related to inflammation and oxidative stress. The compound's mechanism involves modulating enzyme activity through hydrogen bonding interactions with active site residues .

Industry

In industrial applications, this compound can be used in the production of polymers, resins, and other materials with specific properties. Its unique structure allows for the development of materials with enhanced mechanical and thermal properties .

Case Studies

- Anti-inflammatory Research : A study investigated the effects of this compound derivatives on inflammatory pathways in macrophages. The results indicated a marked reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, supporting its role as a potential antioxidant therapy for oxidative stress-related diseases .

Mechanism of Action

The mechanism by which methyl 3-(4-hydroxyphenoxy)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The propenoate moiety can participate in conjugation reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with an additional hydroxy group.

Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is unique due to its specific combination of a hydroxy group and a propenoate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate, also known as methyl 3-(4-hydroxyphenyl)prop-2-enoate or 4-hydroxycinnamic acid methyl ester, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3 and a molecular weight of approximately 178.185 g/mol. Its structure includes a prop-2-enoate backbone with a hydroxyphenyl group, which is crucial for its biological interactions. The compound's ability to scavenge free radicals positions it as a notable antioxidant, which plays a role in mitigating oxidative stress linked to various diseases.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is essential for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, which are attributed to its ability to modulate inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory conditions.

Anticancer Potential

This compound has demonstrated promising anticancer activities in various studies. For instance, it has been reported to induce apoptosis in cancer cells and inhibit their proliferation. The compound's structural similarity to other phenolic compounds known for their anticancer properties suggests that it may share similar mechanisms of action, such as cell cycle arrest and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxy group in the compound can form hydrogen bonds with active site residues in enzymes, influencing their catalytic activity.

- Electron Transfer : Its conjugated double bond system allows participation in electron transfer reactions, affecting cellular redox states and contributing to its antioxidant effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(3-methylphenyl)prop-2-enoate | Methyl group at the meta position | Alters polarity and reactivity compared to this compound |

| Methyl 3-(2-methoxyphenyl)prop-2-enoate | Methoxy group instead of hydroxy | Changes chemical properties significantly |

| Trans-p-coumaric Acid | Lacks methoxy or hydroxy groups | Naturally occurring compound with different biological activities |

| Methyl 3-(4-hydroxycinnamate) | Similar core structure but different substituents | Exhibits distinct antioxidant properties |

This table highlights how the specific substitution pattern in this compound influences its reactivity and potential applications compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), by inducing apoptosis and inhibiting angiogenesis .

- Oxidative Stress Reduction : A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cellular models exposed to harmful agents.

- Inflammation Modulation : Research indicated that this compound could reduce levels of inflammatory markers in animal models of inflammation, suggesting potential therapeutic applications for conditions like arthritis.

Properties

CAS No. |

917872-68-5 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 3-(4-hydroxyphenoxy)prop-2-enoate |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |

InChI Key |

AZKLSRFFDFHMKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=COC1=CC=C(C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.